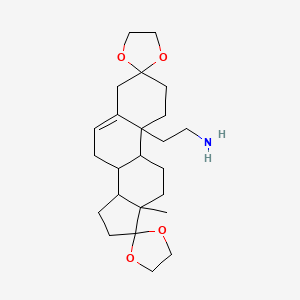
CID 13370504
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13370504” is a chemical entity with unique properties and applications. This compound is known for its versatility in various chemical reactions and its significance in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 13370504” involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the basic structure of the compound.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, such as condensation or cyclization, to form more complex structures.
Final Product Formation: The final step involves purification and isolation of the compound, ensuring high purity and yield.
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch Processing: Large quantities of reagents are mixed and reacted in batches to produce the compound.
Continuous Processing: A continuous flow of reagents is maintained to ensure a steady production of the compound.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound with the identifier “CID 13370504” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon and platinum are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups.
Applications De Recherche Scientifique
The compound with the identifier “CID 13370504” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of the compound with the identifier “CID 13370504” involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: The compound binds to specific enzymes, altering their activity and leading to biochemical changes.
Pathway Modulation: It modulates various biochemical pathways, influencing cellular processes and functions.
Propriétés
Formule moléculaire |
C24H37NO4 |
|---|---|
Poids moléculaire |
403.6 g/mol |
InChI |
InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3 |
Clé InChI |
HWXXPLRSBHPGSF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
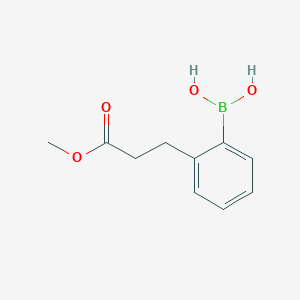


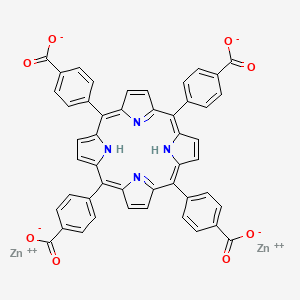
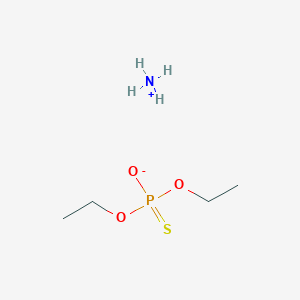
![N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)
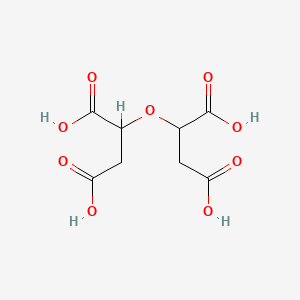

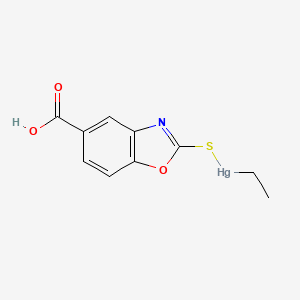
![5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12296977.png)
![10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol](/img/structure/B12296997.png)
![5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide](/img/structure/B12297004.png)
